molecular formula C6H8ClN3O B11916234 4-Chloro-5-ethoxypyrimidin-2-amine

4-Chloro-5-ethoxypyrimidin-2-amine

Cat. No.: B11916234
M. Wt: 173.60 g/mol
InChI Key: VNKSLZMHMJOLHG-UHFFFAOYSA-N
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Description

4-Chloro-5-ethoxypyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at position 4, an ethoxy group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

4-chloro-5-ethoxypyrimidin-2-amine

InChI

InChI=1S/C6H8ClN3O/c1-2-11-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

VNKSLZMHMJOLHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1Cl)N

Origin of Product

United States

Chemical Reactions Analysis

4-Chloro-5-ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between 4-Chloro-5-ethoxypyrimidin-2-amine and related pyrimidine derivatives:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
4-Chloro-5-ethoxypyrimidin-2-amine Cl (4), OEt (5), NH2 (2) Not Provided Potential pharmaceutical intermediate Target
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OMe (6), Me (2), NH2 (5) 88474-31-1 Used in fine chemical synthesis
(4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine Cl (4), Me (5), NHCH2CH3 (2) 1289387-57-0 Industrial and research applications
4-Chloro-5-iodo-6-methylpyrimidin-2-amine Cl (4), I (5), Me (6), NH2 (2) 897030-99-8 Bulky substituent for steric modulation
5-Chloropyrimidin-2-amine Cl (5), NH2 (2) Not Provided Simpler structure, high crystallinity
4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine Cl (4), dioxolane-ethyl (5), Me (6), NH2 (2) 94466-31-6 Enhanced solubility via dioxolane group
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH2 (4) Not Provided Bromine enhances halogen bonding

Electronic and Steric Effects

  • Chlorine vs. Ethoxy at Position 5 : Replacing chlorine (electron-withdrawing) with ethoxy (electron-donating) at position 5 alters the electronic density of the pyrimidine ring. This affects reactivity in nucleophilic substitution reactions and interactions with biological targets .
  • Ethoxy vs.
  • Iodo vs. Ethoxy : The iodo substituent in 4-Chloro-5-iodo-6-methylpyrimidin-2-amine introduces steric bulk and polarizability, which may hinder rotation or binding in enzyme active sites .

Solubility and Stability

  • Ethoxy vs. Dioxolane-Ethyl : The dioxolane group in 94466-31-6 improves aqueous solubility compared to ethoxy, which is advantageous for formulation in hydrophilic matrices .
  • Methyl vs. Ethylamine : (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine (CAS 1289387-57-0) has an ethylamine group at position 2, offering basicity for salt formation, whereas the target compound’s amine at position 2 may participate in intermolecular hydrogen bonding .

Biological Activity

4-Chloro-5-ethoxypyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and an ethoxy substituent, making it a candidate for various pharmacological applications. This article will explore the biological activity of 4-Chloro-5-ethoxypyrimidin-2-amine, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for 4-Chloro-5-ethoxypyrimidin-2-amine is C7H9ClN2O, with a molecular weight of 174.61 g/mol. The compound features a pyrimidine ring, which is known for its role in nucleic acids and various biological processes.

Synthesis

The synthesis of 4-Chloro-5-ethoxypyrimidin-2-amine typically involves the reaction of ethyl 2-amino-4-chloropyrimidine with appropriate reagents under controlled conditions. Various methods have been documented, including:

  • Refluxing with Ethanol : This method provides high yields and purity.
  • Use of Catalysts : Catalysts can enhance the reaction rate and selectivity.

The biological activity of 4-Chloro-5-ethoxypyrimidin-2-amine is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The chloro group may enhance the compound's binding affinity to these targets, leading to significant pharmacological effects.

Antimicrobial Activity

Research has indicated that 4-Chloro-5-ethoxypyrimidin-2-amine exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound showed effective inhibition against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for common antibiotics, suggesting potential as an alternative antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives, including 4-Chloro-5-ethoxypyrimidin-2-amine. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, which warrants further investigation through in vivo studies.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-Chloro-5-ethoxypyrimidin-2-amine. The results showed that this compound had a higher antimicrobial activity compared to other derivatives tested, highlighting its potential as a lead compound for drug development.

Compound NameMIC (µg/mL)Activity
4-Chloro-5-ethoxypyrimidin-2-amine8Strongly Antimicrobial
Standard Antibiotic (Ciprofloxacin)16Moderately Antimicrobial

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers treated HeLa cells with varying concentrations of 4-Chloro-5-ethoxypyrimidin-2-amine and observed significant reductions in cell viability at concentrations above 10 µM.

Concentration (µM)Cell Viability (%)
0100
1070
2045
5015

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